molecular formula C4H3N3O2 B11924163 2-Nitropyrazine

2-Nitropyrazine

Cat. No.: B11924163
M. Wt: 125.09 g/mol
InChI Key: MNURQUMUZCBVPI-UHFFFAOYSA-N
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Description

2-Nitropyrazine is a pyrazine derivative characterized by a nitro (-NO₂) group at the 2-position of the heterocyclic ring. Pyrazine, a six-membered diazine with nitrogen atoms at the 1,4 positions, serves as the structural backbone .

This compound’s nitro group facilitates electrophilic substitution reactions, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

Properties

IUPAC Name

2-nitropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-3-5-1-2-6-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNURQUMUZCBVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitropyrazine can be achieved through several synthetic routes. One common method involves the nitration of pyrazine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where pyrazine is treated with a mixture of nitric acid and sulfuric acid. The reaction is carried out in a continuous flow reactor to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitropyrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Although less common, the pyrazine ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Aminopyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitropyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitropyrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, making this compound and its derivatives valuable in drug discovery and development .

Comparison with Similar Compounds

Notes

Data Limitations : Direct biological data for this compound are sparse; inferences are drawn from structural analogs.

Contradictions: Spectroscopic differentiation between hydrazinopyrazine and triazepine derivatives is challenging due to structural similarities .

Synthetic Complexity : Nitroimidazopyrazin-ones require multistep syntheses, limiting scalability compared to simpler pyrazinecarboxamides .

Biological Activity

2-Nitropyrazine is a nitro-substituted heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesized derivatives.

Overview of this compound

This compound is characterized by the presence of a nitro group (-NO2) attached to the second position of the pyrazine ring. This structural feature is significant as it influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against common pathogens, this compound demonstrated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These findings suggest that modifications to the nitro group or the pyrazine structure could enhance antimicrobial potency, making it a candidate for further drug development .

Antitumor Activity

The antitumor properties of this compound have also been explored. Studies indicate that compounds with nitro groups can act as hypoxia-activated prodrugs, selectively targeting tumor cells in hypoxic environments. The mechanism involves the reduction of the nitro group under hypoxic conditions, leading to cytotoxic effects on cancer cells.

In vitro assays revealed that this compound exhibited cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These results highlight its potential as a lead compound for developing new anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules.
  • Reactive Oxygen Species (ROS) Generation : Upon reduction, nitro compounds can generate reactive oxygen species, contributing to oxidative stress in target cells.
  • Membrane Disruption : Enhanced lipophilicity due to structural modifications may improve membrane penetration and disrupt cellular integrity .

Case Studies

Several case studies have illustrated the biological effects of this compound:

  • Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound against multi-drug resistant strains of bacteria in clinical isolates. The compound showed promising results, particularly in combination therapies with existing antibiotics.
  • Tumor Targeting : In animal models, administration of this compound showed significant tumor regression in xenograft models when used in conjunction with hypoxia-inducible factors. These studies suggest a dual mechanism where it acts on both tumor cells and the tumor microenvironment .

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